(-)-Cannabidiol-d9 (1 mg/mL in Methanol)
Description
Significance of Deuteration in Bioanalytical Chemistry and Mechanistic Biology
Deuteration is the process of replacing hydrogen atoms in a molecule with their heavier, stable isotope, deuterium (B1214612) (D). wikipedia.org This seemingly subtle structural change adds one neutron to the molecule and can have a significant impact on its physicochemical properties without altering its fundamental chemical reactivity. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the deuterium kinetic isotope effect (KIE). acs.orgnih.gov This effect is a cornerstone of deuteration's utility, as it can slow down chemical reactions where the C-H bond cleavage is the rate-determining step. nih.govacs.org
In bioanalytical chemistry, deuteration is a powerful tool. Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). assumption.edulabx.com Because the deuterated standard is nearly identical to the analyte of interest (the non-deuterated compound), it behaves similarly during sample preparation, extraction, and chromatographic separation. labx.com However, its increased molecular weight allows it to be clearly distinguished by the mass spectrometer, enabling highly accurate and precise quantification. labx.com Furthermore, deuterium is "silent" in proton nuclear magnetic resonance (NMR) spectroscopy, which can simplify complex spectra and aid in structure elucidation. youtube.com
In mechanistic biology, deuteration helps researchers understand complex biological processes. By strategically placing deuterium atoms at sites of metabolic activity, scientists can study the mechanisms of drug metabolism. nih.govacs.org The KIE can slow down metabolic pathways, allowing for the identification of metabolic "soft spots" on a drug molecule and the characterization of the enzymes involved, such as Cytochrome P450 (CYP) enzymes. nih.gov This approach is also used to investigate reaction mechanisms, as the rate change upon deuteration can provide evidence for specific steps in a chemical transformation. researchgate.netacs.orgnih.gov
Rationale for Utilizing (-)-Cannabidiol-d9 as a Research Tool and Internal Standard
(-)-Cannabidiol-d9 is a deuterated version of (-)-Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid. caymanchem.com In this specific analog, nine hydrogen atoms on the pentyl side chain have been replaced with deuterium. labx.comcaymanchem.com This high level of deuteration provides a significant mass shift, making it an excellent internal standard for the quantification of CBD in various biological and consumer product matrices. labx.comcaymanchem.combertin-bioreagent.com
When analyzing samples for CBD content, a known amount of (-)-Cannabidiol-d9 is added to the sample early in the workflow. labx.com Any loss of analyte during sample preparation and analysis will affect both the native CBD and the deuterated standard equally. By comparing the signal of the analyte to the signal of the internal standard in the mass spectrometer, analysts can correct for this variability and achieve a highly accurate measurement of the CBD concentration. labx.com This is critical for potency testing in cannabis and hemp products, pharmaceutical research, and forensic analysis. clpmag.comuic.edu
The use of (-)-Cannabidiol-d9 as an internal standard is essential for ensuring the reliability of analytical results, which is paramount for regulatory compliance and quality control in the rapidly growing cannabis and hemp industries. uic.edusigmaaldrich.com
Table 1: Technical Information for (-)-Cannabidiol-d9 (Data sourced from Cayman Chemical) caymanchem.com
| Property | Value |
| Formal Name | 2-[1R-3-methyl-6R-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,2,3,3,4,4,5,5,5-d9-1,3-benzenediol |
| CAS Number | 2435593-04-5 |
| Molecular Formula | C21H21D9O2 |
| Formula Weight | 323.5 |
| Purity | ≥99% |
| Formulation | A 1 mg/mL solution in methanol (B129727) |
Historical Context and Evolution of Deuterated Analogs in Pharmaceutical and Forensic Science
The scientific use of deuterium began shortly after its discovery in 1931 by Harold Urey. wikipedia.org Initially, its applications were largely confined to mechanistic studies in chemistry and biochemistry. acs.orgassumption.edu Scientists utilized deuterated compounds as tracers to follow the path of molecules through metabolic pathways and to elucidate the mechanisms of chemical reactions. assumption.edu
The 1960s and 1970s saw the first explorations of incorporating deuterium into drug molecules, with the first patents for deuterated compounds being granted in the 1970s. wikipedia.orgnih.govnih.gov The primary goal of this "deuterium switch" approach was to improve the pharmacokinetic profiles of existing drugs. nih.gov By replacing hydrogen with deuterium at metabolically vulnerable sites, drug developers could slow down the rate of metabolism, potentially leading to a longer drug half-life, reduced dosing frequency, and improved safety and efficacy. nih.govacs.org Despite early interest, it took until 2017 for the first deuterated drug, Austedo® (deutetrabenazine), to receive FDA approval. wikipedia.orgnih.govassumption.edu This milestone has revitalized interest in the field, and several deuterated drugs are now in clinical development. nih.govyoutube.com
In forensic science, the evolution of deuterated analogs has been driven by the need for unambiguous identification and quantification of controlled substances and their metabolites. nih.govnist.gov Deuterated standards are crucial for confirming the presence of drugs of abuse, such as fentanyl analogs and cannabinoids, in biological specimens like urine and blood. nih.govosti.govnih.gov The use of a deuterated internal standard in GC-MS or LC-MS analysis is considered a gold standard method for forensic confirmation, providing the high level of certainty required for legal proceedings. nih.gov As new illicit substances emerge, the synthesis and availability of their corresponding deuterated analogs are essential for forensic laboratories to keep pace. nist.gov
Overview of Analytical Reference Materials and Certified Reference Materials (CRMs)
Analytical reference materials are fundamental to achieving accuracy and reliability in chemical testing. sigmaaldrich.com These are high-purity substances used for a variety of purposes, including instrument calibration, method validation, and as quality control checks. sigmaaldrich.com In the context of cannabinoid analysis, these materials can include standards for individual cannabinoids, terpenes, pesticides, and other contaminants. sigmaaldrich.comcaymanchem.com
Certified Reference Materials (CRMs) represent the highest tier of reference materials. sigmaaldrich.com They are produced by ISO 17034 accredited manufacturers and are characterized using metrologically valid procedures under ISO/IEC 17025. caymanchem.comsigmaaldrich.comsanbio.nl CRMs are accompanied by a certificate of analysis that provides the certified property value, its associated uncertainty, and a statement of metrological traceability to the International System of Units (SI). caymanchem.comsigmaaldrich.comfoxscientific.com
The availability of cannabinoid CRMs, including deuterated standards like (-)-Cannabidiol-d9, is critical for the cannabis testing industry. clpmag.comsigmaaldrich.com These materials allow laboratories to produce their own cost-effective in-house calibrators that are traceable to the CRM, thereby enhancing the accuracy and reproducibility of their test results. sigmaaldrich.com The use of CRMs helps ensure that products are accurately labeled and meet regulatory requirements, such as the <0.3% total THC limit for hemp in the United States. uic.edusigmaaldrich.com Various suppliers offer a wide range of single-component and multi-component cannabinoid CRMs to support the diverse needs of analytical laboratories. caymanchem.comsanbio.nlfoxscientific.comlgcstandards.comzeptometrix.com
Table 2: Evolution of Deuterated Compound Applications
| Era | Primary Application | Key Developments |
| 1930s-1950s | Mechanistic Studies & Tracing | Discovery of deuterium; use as tracers in metabolic and chemical reaction studies. wikipedia.orgassumption.edu |
| 1960s-1970s | Early Pharmaceutical & Forensic Use | First patents for deuterated drugs; initial use as internal standards in GC-MS. wikipedia.orgnih.govnih.gov |
| 1980s-2000s | Pharmacokinetic Optimization | "Deuterium switch" strategy gains interest to improve drug properties; extensive patenting. nih.govnih.gov |
| 2010s-Present | Approved Drugs & Advanced Analytics | First FDA-approved deuterated drug (deutetrabenazine); routine use as CRMs in forensic and industrial quality control. nih.govassumption.edunih.gov |
Compound Names Mentioned
(-)-Cannabidiol-d9
(-)-trans-Δ9-THC solution
(R)-d1-lenalidomide
(R)-d1-pioglitazone
11-nor-9-Carboxy-Δ9-THC
11-nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
2-arachidonoyl glycerol (B35011) (2-AG)
Apremilast
Austedo (deutetrabenazine)
Cannabichromene (B1668259) (CBC)
Cannabidiol (B1668261) (CBD)
Cannabidiolic acid
Cannabidivarin (CBDV)
Cannabigerol (CBG)
Cannabigerolic acid
Cannabinol (CBN)
d6-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid
d6-tetrabenazine
Delta9-tetrahydrocannabinolic acid A
Deucravacitinib
d3-delta 9-THC-COOH
JZP-386
N-arachidonoylethanolamine (AEA)
Nicotinic acid
Ochratoxin A
Sodium oxybate
Sotyktu (deucravacitinib)
Tetrabenazine
Tetrahydrocannabivarin (THCV)
Δ-9-tetrahydrocannabinol (D9-THC)
Δ8-THC
Δ9-THC-d3
Δ9-THC-d9
Structure
3D Structure
Properties
CAS No. |
1246819-21-5 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1/i1D3,5D2,6D2,7D2 |
InChI Key |
QHMBSVQNZZTUGM-QFHQIQMYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Appearance |
A 1 mg/ml solution in methanol |
Synonyms |
2-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol; (1R-trans)-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol; trans-(-)-(2-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol-d9; (-)-CBD-d9; (-)-tra |
Origin of Product |
United States |
Synthesis and Isotopic Characterization Methodologies
Synthetic Routes for Deuterated Cannabidiol (B1668261) Analogs
The synthesis of deuterated cannabinoids like (-)-Cannabidiol-d9 is a multi-step process that requires careful planning and execution to achieve the desired isotopic labeling pattern and stereochemistry.
Achieving positional specificity in deuterium (B1214612) labeling is paramount for the utility of deuterated standards. Researchers have developed various strategies to introduce deuterium atoms at specific sites on the cannabinoid scaffold. For instance, deuteration of the phenolic ring can be accomplished by treating the cannabinoid with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), followed by quenching with a deuterium oxide (D₂O) solution. iaea.org This method can lead to deuterium incorporation at the 2 and 4 positions of the aromatic ring. iaea.org
Side-chain deuteration requires a different approach, often involving the synthesis of a deuterated precursor that is later incorporated into the final molecule. researchgate.net For example, a deuterated resorcinol (B1680541), a key intermediate, can be synthesized under conditions that prevent deuterium scrambling or loss. researchgate.net General tactics for site-specific deuterium incorporation, such as those developed for complex natural products like α-pinene, provide a conceptual framework for accessing specific isotopologues through multi-step sequences involving reactions like photochemical isomerization and modified Wolff-Kishner reductions. escholarship.orgescholarship.org Another method involves the addition of deuterium chloride (DCl) gas to a tetrahydrocannabinol precursor to form a labeled 9-chlorohexahydrocannabinol, which can then be used to introduce deuterium at specific positions like C8, C10, or C11. iaea.org
The stereochemistry of cannabidiol is crucial for its biological activity, and thus, stereoselective synthesis is essential. The most common and effective method for achieving the correct stereoisomer, (-)-trans-CBD, is through the acid-catalyzed condensation of a resorcinol derivative (like olivetol (B132274) or its deuterated analog) with a chiral monoterpene. researchgate.netnih.gov
Key precursors for this reaction are:
Olivetol (or a deuterated version): This provides the resorcinol core of the CBD molecule.
Chiral Monoterpenoid Alcohols: Compounds like (+)-trans-p-mentha-2,8-dien-1-ol or (R)-(-)-carvone are frequently used to set the correct stereochemistry at the chiral centers of CBD. researchgate.netgoogle.comnih.gov
The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, such as p-toluenesulfonic acid, to facilitate the electrophilic aromatic substitution. researchgate.netnih.gov Optimization of reaction conditions, including the choice of catalyst and solvent, is critical to maximize the yield of the desired (-)-trans-CBD isomer and minimize the formation of byproducts or other THC isomers. nih.govgoogle.com Recent approaches have also utilized enantioselective organocatalyzed Diels-Alder reactions to create key cyclohexene (B86901) intermediates with high enantiomeric excess, further ensuring stereospecificity. nih.gov
The high cost and limited availability associated with extracting and purifying cannabinoids from natural sources have spurred the development of scalable synthetic routes. dur.ac.uk Research efforts focus on creating cost-effective and efficient processes that can be translated to industrial-scale manufacturing. dur.ac.uk Key aspects of scalable synthesis include the use of readily available and inexpensive starting materials and optimizing reaction pathways to be efficient in a few steps. researchgate.net While complex asymmetric catalysis can be used, methods employing chiral pool feedstocks are often favored for scalability, even if they sometimes result in moderate selectivity that requires further purification. nih.gov The development of modular and "one-pot" reactions, where intermediates are not isolated, also contributes to a more efficient, cost-effective, and scalable synthesis with minimal generation of unwanted side products. google.com
Advanced Spectroscopic Methods for Isotopic Purity and Enrichment Assessment
Once synthesized, the deuterated cannabidiol must be rigorously analyzed to confirm its structure, isotopic purity, and the degree of deuterium enrichment.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the precise amount of a substance in a sample and is highly effective for analyzing deuterated compounds. wiley.com Unlike chromatographic methods, qNMR determines the quantity of an analyte by comparing the integral of its signal to that of a certified internal standard. spectralservice.de
For deuterated compounds, qNMR offers several advantages. The deuterium content and isotopic enrichment can be quantified by comparing the signals of residual protons in a ¹H NMR spectrum against a standard or by directly observing the deuterium signal in ²H NMR. wiley.comnih.gov A method combining both ¹H NMR and ²H NMR has been shown to provide even more accurate results for isotopic abundance than classical ¹H NMR or mass spectrometry alone, making it a robust strategy for large-scale analysis. wiley.com
Table 1: Principles of qNMR for Isotopic Analysis
| Principle | Description | Relevance to (-)-Cannabidiol-d9 |
|---|---|---|
| Internal Standard | A certified reference material of known purity and concentration is added to the sample. | Allows for accurate quantification of the deuterated CBD by comparing signal integrals. |
| Signal Integration | The area under an NMR signal is directly proportional to the number of nuclei contributing to it. | By comparing the integrals of residual proton signals to the standard, the degree of deuteration can be calculated. nih.gov |
| Heteronuclear NMR | Techniques like ²H NMR directly detect the deuterium nucleus. | Provides direct evidence and quantification of deuterium incorporation at specific molecular sites. sigmaaldrich.comacs.org |
| Relaxation Times | Experiments must be set up with sufficient relaxation delays (D1) to ensure full magnetization recovery for accurate quantification. nih.gov | Critical for obtaining reliable quantitative data, especially when comparing different nuclei. |
Both proton (¹H) and deuterium (²H) NMR spectroscopy are indispensable for confirming the precise locations of the deuterium labels on the cannabidiol molecule.
²H NMR: This technique directly observes the deuterium nuclei. A signal will appear in the ²H NMR spectrum at a chemical shift corresponding to each deuterated position. sigmaaldrich.com This provides unambiguous confirmation of where the deuterium atoms have been incorporated. Because the ²H spectrum is free from proton signals, it offers a clean background for analysis. sigmaaldrich.com The integration of these deuterium signals can also be used to quantify the level of enrichment at each labeled site. spectralservice.de
Table 2: Example NMR Data for Cannabinoid Structure Confirmation
| Nucleus | Cannabinoid Proton/Carbon | Typical Chemical Shift (ppm) (in CDCl₃) | Application in Deuteration Analysis |
|---|---|---|---|
| ¹H | Aromatic Protons (H-2, H-6) | ~6.25 | Disappearance of these signals would indicate deuteration on the resorcinol ring. researchgate.net |
| ¹H | Olefinic Proton (H-2') | ~5.5-5.6 | Absence of this signal points to deuteration at the C-2' position of the cyclohexene ring. |
| ¹H | Terminal Methyl (Alkyl Chain) | ~0.89 | This signal often serves as a reference in qNMR as it is typically not deuterated in d9 analogs. researchgate.netnih.gov |
| ²H | Deuterons at Labeled Positions | Varies based on position | The presence and chemical shift of signals directly confirm the location and chemical environment of the incorporated deuterium. sigmaaldrich.comnih.gov |
Quantitative Nuclear Magnetic Resonance (qNMR) for Deuterium Content and Purity
Internal Standard Selection for qNMR of Deuterated Cannabinoids
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides structural information and quantitative data without the need for identical reference compounds for the analyte. jst.go.jpresearchgate.net The selection of an appropriate internal standard (IS) is paramount for accurate qNMR analysis. fujifilm.com An ideal IS should meet several criteria: it must be stable, have a simple NMR spectrum (preferably a single sharp peak), and its signals must not overlap with those of the analyte or the solvent. fujifilm.com Furthermore, its concentration in the sample must be known with high accuracy. jst.go.jp
When quantifying deuterated cannabinoids like (-)-Cannabidiol-d9, the choice of an internal standard is nuanced. Common internal standards used for the qNMR of non-deuterated cannabinoids include anthracene, tyrosol, and 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TMSP-d₄). jst.go.jpnih.govmdpi.com For (-)-Cannabidiol-d9, where the deuteration is on the pentyl chain, the remaining proton signals of the core molecule are the focus of the analysis. For instance, in non-deuterated CBD, the olefinic proton signal at approximately 4.65 ppm is often used for quantification. mdpi.com An internal standard for (-)-Cannabidiol-d9 must not have resonances that interfere with these characteristic signals.
One innovative approach in qNMR is the use of the residual non-deuterated solvent signal as an "intrinsic" internal standard. For example, the small amount of unlabeled chloroform (B151607) (CHCl₃) within a deuterated chloroform (CDCl₃) solvent can be used for calibration, as its concentration is known. bruker.com This method avoids the need to add an external organic compound, which could potentially contaminate the sample. bruker.com For a solution of (-)-Cannabidiol-d9 in Methanol-d₄, the residual CHD₂OD signal could similarly be considered, provided its concentration is precisely known and certified.
The table below outlines potential internal standards and the rationale for their selection in the qNMR analysis of deuterated cannabinoids.
| Internal Standard | Rationale for Use with Deuterated Cannabinoids | Potential Issues |
| Anthracene | Signals are in the aromatic region (7.4-8.5 ppm), generally away from key CBD signals. mdpi.com | Aromatic signals could potentially overlap with minor aromatic protons of the analyte depending on the solvent and conditions. |
| Tyrosol | Has a strong signal at ~7.11 ppm/6.80 ppm that does not overlap with major cannabinoid peaks. nih.gov | Stability and solubility in the chosen NMR solvent must be confirmed. |
| TMSP-d₄ | Provides a sharp singlet at 0.00 ppm, far from the cannabinoid signals. mdpi.com | Excellent choice due to minimal overlap and high signal-to-noise ratio. |
| Residual Solvent Signal (e.g., CHCl₃ in CDCl₃) | Eliminates the need for adding a separate standard, reducing handling errors and contamination risk. bruker.com | Requires a certified solvent with a precisely known and stable concentration of the residual non-deuterated form. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the isotopic purity and fidelity of deuterated compounds. nih.govrsc.org This technique provides highly accurate mass measurements, which are crucial for distinguishing between different isotopologues—molecules that differ only in their isotopic composition. researchgate.net For (-)-Cannabidiol-d9, HRMS is used to confirm that the compound contains the specified number of deuterium atoms and to quantify the distribution of isotopic species (e.g., d8, d7, etc.). nih.gov
The process involves electrospray ionization (ESI) coupled with an HRMS analyzer, such as an Orbitrap. nih.govnih.gov This setup allows for the detection of the molecular ion and its isotopic variants with high mass accuracy, often within a few parts per million (ppm). youtube.com By analyzing the relative abundance of the H/D isotopolog ions (from D₀ to D₉), the isotopic enrichment can be calculated. rsc.orgresearchgate.net The high resolving power of the instrument is critical to separate the desired deuterated isotopologues from any potential isobaric interferences. researchgate.net
The isotopic fidelity of a (-)-Cannabidiol-d9 sample can be assessed by comparing the measured isotopic distribution with the theoretical distribution. The molecular formula of (-)-Cannabidiol-d9 is C₂₁H₂₁D₉O₂. caymanchem.com
The following table shows the theoretical monoisotopic masses for various isotopologues of cannabidiol, illustrating the data that HRMS provides for assessing isotopic fidelity.
| Isotopologue | Formula | Theoretical Monoisotopic Mass (m/z) |
| Cannabidiol-d0 | C₂₁H₃₀O₂ | 314.2246 |
| Cannabidiol-d1 | C₂₁H₂₉DO₂ | 315.2309 |
| Cannabidiol-d2 | C₂₁H₂₈D₂O₂ | 316.2371 |
| Cannabidiol-d3 | C₂₁H₂₇D₃O₂ | 317.2434 |
| Cannabidiol-d4 | C₂₁H₂₆D₄O₂ | 318.2497 |
| Cannabidiol-d5 | C₂₁H₂₅D₅O₂ | 319.2559 |
| Cannabidiol-d6 | C₂₁H₂₄D₆O₂ | 320.2622 |
| Cannabidiol-d7 | C₂₁H₂₃D₇O₂ | 321.2685 |
| Cannabidiol-d8 | C₂₁H₂₂D₈O₂ | 322.2747 |
| Cannabidiol-d9 | C₂₁H₂₁D₉O₂ | 323.2810 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a robust analytical technique used to identify the functional groups present in a molecule, thereby verifying its fundamental chemical structure. cdnsciencepub.comscholaris.ca For (-)-Cannabidiol-d9, FTIR analysis confirms that the core structure of cannabidiol is intact, even with the isotopic labeling on the pentyl side chain. farmaciajournal.com
The FTIR spectrum of standard, non-deuterated cannabidiol exhibits several characteristic absorption bands. scholaris.caresearchgate.net These include a broad peak for O-H (hydroxyl) stretching, peaks for C-H stretching in the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching vibrations. researchgate.netutoronto.ca
In (-)-Cannabidiol-d9, these characteristic peaks are expected to be present, confirming the integrity of the cannabidiol framework. The primary difference in the FTIR spectrum will arise from the deuteration of the pentyl chain. The C-D (carbon-deuterium) stretching vibrations absorb at a lower frequency (typically around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (~2850-3000 cm⁻¹). While the presence of C-D stretches confirms deuteration, the verification of the main structural features relies on the persistence of the other characteristic cannabidiol peaks.
The table below summarizes the key FTIR absorption bands expected for (-)-Cannabidiol-d9 and their significance for structural verification.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance | Reference |
| ~3500-3400 | O-H Stretch | Confirms the presence of phenolic hydroxyl groups, essential to the cannabidiol structure. | researchgate.net |
| ~3000 | Aromatic C-H Stretch | Indicates the presence of the aromatic ring. | researchgate.net |
| ~2923 | Aliphatic C-H Stretch | Corresponds to the non-deuterated C-H bonds in the cyclohexene and methyl groups. | researchgate.net |
| ~2200-2100 | Aliphatic C-D Stretch | Confirms the deuteration of the pentyl side chain. This is the primary spectral difference from non-deuterated CBD. | |
| ~1630 & ~1585 | C=C Stretch | Doublet characteristic of the aromatic ring and C=C bond in the cyclohexene ring. | scholaris.cautoronto.ca |
| ~1214 | C-O Stretch | Confirms the phenolic ether linkage. | researchgate.net |
Advanced Analytical Techniques for Cannabidiol D9 Quantification and Purity Assessment
Chromatographic Separation Methodologies
Chromatography is an essential first step in the analytical workflow, designed to separate the analyte of interest, such as (-)-Cannabidiol-d9 and its non-labeled counterpart, from other compounds in a complex mixture. This separation is critical for preventing interference and ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of cannabinoids. projectboard.worldnih.gov It is particularly well-suited because it operates at lower temperatures, thus avoiding the thermally-induced chemical changes, such as decarboxylation of acidic cannabinoids or the conversion of CBD to Δ⁹-THC, that can occur in other methods. nih.gov When analyzing a sample, (-)-Cannabidiol-d9 is added at a known concentration. The HPLC system, typically using a reversed-phase column (like a C18), separates the cannabinoids based on their polarity. uzh.ch
The separated compounds then flow to a detector, most commonly a Diode-Array Detector (DAD) or a mass spectrometer. nih.gov The retention time—the time it takes for a specific compound to pass through the column—is used for identification. For instance, in a typical reversed-phase HPLC method, CBD might elute at a specific time, and its deuterated analog, (-)-Cannabidiol-d9, will have a nearly identical retention time. researchgate.net The validation of an HPLC method involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ) to ensure the reliability of the results. nih.govresearchgate.net
Interactive Table: Typical HPLC Validation Parameters for Cannabinoid Analysis Click on the headers to learn more about each validation parameter.
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.999 | Measures how well the instrument's response correlates with the concentration of the analyte over a given range. nih.gov |
| Accuracy (% Recovery) | 98-102% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. nih.gov |
| Precision (% RSD) | ≤ 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov |
| LOD (µg/mL) | 0.05 - 0.13 | The lowest concentration of an analyte that can be reliably detected by the analytical method. nih.gov |
| LOQ (µg/mL) | 0.50 - 0.61 | The lowest concentration of an analyte that can be accurately and precisely quantified. nih.gov |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another powerful separation technique used for cannabinoid analysis, almost always coupled with a mass spectrometer (GC-MS). nih.govhst-j.org In GC, the sample is vaporized in a heated inlet and separated based on boiling point and interaction with the stationary phase within the GC column.
A significant challenge in using GC for cannabinoids is the high temperature of the inlet port (often 250°C or higher). researchgate.net These temperatures can cause the chemical conversion (isomerization) of CBD into Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and other related cannabinoids, which can lead to inaccurate quantification and false positives for THC. researchgate.netwiley.com The type of glass liner used in the GC inlet and the temperature itself are critical factors that influence the rate of this conversion. researchgate.netwiley.com
Despite this challenge, GC-MS methods are widely used. To mitigate the risk of thermal conversion, careful method development, regular maintenance, and selection of appropriate inlet liners are essential. researchgate.net In this context, (-)-Cannabidiol-d9 serves as an indispensable internal standard. Since it behaves identically to native CBD during injection and separation, any degradation or conversion that occurs to the native CBD will also happen to the deuterated standard, allowing for reliable correction and accurate quantification of the intended analyte. nih.gov
Mass Spectrometry (MS) Based Quantification and Characterization
Mass Spectrometry (MS) is the definitive method for the quantification and structural characterization of cannabinoids due to its unparalleled sensitivity and selectivity. uzh.chresearchgate.net When coupled with a chromatographic separation technique like LC or GC, it allows for the precise measurement of compounds like (-)-Cannabidiol-d9. The mass spectrometer works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). Because (-)-Cannabidiol-d9 has a higher mass than non-labeled CBD, the mass spectrometer can easily distinguish between the analyte and the internal standard. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for cannabinoid analysis in forensic and clinical toxicology. researchgate.netnih.govrsc.org This technique combines the powerful separation of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A tandem mass spectrometer consists of two mass analyzers (quadrupoles) separated by a collision cell. The first quadrupole selects a specific ion (the "precursor ion"), which is then fragmented in the collision cell. The second quadrupole then selects one or more of the resulting fragment ions (the "product ions"). This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of certainty in the identification and quantification of the target analyte. nih.gov
The development and validation of an LC-MS/MS method is a rigorous process that ensures the method is reliable, reproducible, and accurate. nih.govfda.gov This involves optimizing chromatographic conditions, mass spectrometer settings, and sample extraction procedures. Using a deuterated internal standard like (-)-Cannabidiol-d9 is critical to compensate for any loss of analyte during sample preparation and for variations in instrument response, such as matrix effects where other components in the sample can suppress or enhance the ionization of the target analyte. fda.gov
Optimization of Ionization Parameters (e.g., Electrospray Ionization - ESI)
Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for cannabinoid analysis. fda.gov It creates gas-phase ions from the liquid eluent of the HPLC by applying a high voltage to a capillary needle. The optimization of ESI parameters is crucial for achieving maximum sensitivity.
Key parameters include:
Ionspray Voltage: The voltage applied to the capillary, typically in the range of 3500 to 5000 V. nih.govnih.gov
Source Temperature: The temperature of the ion source, which helps to desolvate the ESI droplets, often set between 300°C and 650°C. nih.govnih.gov
Gas Flows: Nebulizer and curtain gas flows are optimized to aid in droplet formation and prevent solvent from entering the mass spectrometer. nih.govnih.gov
It is important to note that under positive ESI conditions, an acid-catalyzed in-source equilibration between CBD and THC can occur, leading to identical fragment spectra for both isomers. nih.govresearchgate.net This makes chromatographic separation absolutely essential for distinguishing between them. Therefore, even with the power of MS/MS, the initial HPLC separation remains a critical part of the analysis. nih.gov
Selection of Multiple Reaction Monitoring (MRM) Transitions for Selectivity and Sensitivity
Multiple Reaction Monitoring (MRM) is the key to the high selectivity of LC-MS/MS. For a given compound, a specific "transition" is monitored, which consists of the precursor ion's mass-to-charge ratio (m/z) and the m/z of a specific product ion. For quantification, at least two MRM transitions are typically monitored for each analyte to provide a high degree of confidence in its identification.
For CBD, the protonated molecule [M+H]⁺ has an m/z of 315. When this ion is fragmented, it produces characteristic product ions, such as m/z 193 and 259. nih.gov For the deuterated internal standard, (-)-Cannabidiol-d9, the precursor ion will be at m/z 324 ([M+H]⁺). The fragmentation pattern will be similar, but the product ions will retain the deuterium (B1214612) labels, leading to a mass shift. For example, a common deuterated internal standard for THC (THC-d3, precursor m/z 318) shows a characteristic product ion at m/z 196, demonstrating the mass shift from the non-labeled THC product ion at m/z 193. nih.gov A similar principle applies to CBD-d9, where the specific transitions chosen will be unique to its deuterated structure, ensuring no crosstalk with the non-labeled CBD.
Interactive Table: Example MRM Transitions for Cannabinoid Analysis This table shows representative precursor and product ions used in MS/MS methods. The exact transitions for (-)-Cannabidiol-d9 would be determined during method development.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| Cannabidiol (B1668261) (CBD) | 315 | 193, 259 | Common transitions for non-labeled CBD in positive ESI mode. nih.gov |
| Δ⁹-THC | 315 | 193, 259 | Identical transitions to CBD, highlighting the need for chromatographic separation. nih.gov |
| THC-d3 (Internal Standard) | 318 | 196 | The mass shift of +3 Da is clearly visible in both precursor and product ions compared to THC. nih.gov |
| (-)-Cannabidiol-d9 (Internal Standard) | 324 | e.g., 202, 268 | Hypothetical transitions. The actual product ions would be confirmed experimentally, reflecting the +9 Da mass shift. |
Matrix Effects and Compensation Strategies Utilizing Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects present a significant challenge. These effects arise from co-eluting endogenous or exogenous components in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A common and effective strategy to compensate for these matrix effects is the use of stable isotope-labeled internal standards, such as (-)-Cannabidiol-d9. labx.com
Deuterated internal standards like (-)-Cannabidiol-d9 (CBD-d3) or ∆⁹-Tetrahydrocannabinol-d3 (∆⁹-THC-d3) are ideal for this purpose. nih.govnih.gov Because they are structurally almost identical to their non-deuterated counterparts, they exhibit nearly the same physicochemical properties, including chromatographic retention time, extraction recovery, and ionization efficiency. labx.com Consequently, the deuterated internal standard experiences the same degree of ion suppression or enhancement as the target analyte. By adding a known concentration of the deuterated standard to the sample prior to preparation, the ratio of the analyte's response to the internal standard's response can be used for quantification. nih.gov This normalization effectively cancels out the variability introduced by matrix effects and sample preparation, leading to significantly improved accuracy and precision in the analytical results. labx.comnih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. newbloomlabs.com These values are typically determined by analyzing samples with known low concentrations of the analyte and are often defined as the concentration that produces a signal-to-noise ratio of 3 for the LOD and 10 for the LOQ. nih.govnih.gov
For cannabinoid analysis, achieving low LOD and LOQ values is crucial for detecting trace amounts, especially in forensic and clinical settings. The use of sensitive instrumentation and optimized methods, often incorporating deuterated internal standards like (-)-Cannabidiol-d9, allows for the determination of cannabinoids at very low concentrations. Several studies have reported the LOD and LOQ for cannabidiol in various matrices, demonstrating the sensitivity of modern analytical techniques.
| Matrix | Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Human Plasma | LC-MS/MS | 0.5 µg/L | 1.0 µg/L | nih.gov |
| Human Plasma and Urine | GC-MS | 0.06 ng/mL | 0.20 ng/mL | nih.gov |
| Human Hair | GC-MS | 0.005 ng/mg | Not Specified | nih.gov |
| Blood | LC-MS/MS | Not Specified | 1.0 μg/L | nih.gov |
| Cannabis Oil | GC-MS | 0.01 μg/mL | 0.2 μg/mL | nih.gov |
| Blood | LC-MS/MS | 0.1 ng/mL | 0.2 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS), particularly in tandem (MS/MS), is a powerful and widely used technique for the analysis of cannabinoids. nih.govnih.govnih.govkci.go.kr For GC analysis, cannabinoids, which are polar and have low volatility, typically require a derivatization step to improve their chromatographic properties. nih.govcannabissciencetech.comjfda-online.com Silylation is a common derivatization technique where polar functional groups (like the hydroxyl groups on cannabidiol) are replaced with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and less prone to thermal degradation. cannabissciencetech.com
The use of (-)-Cannabidiol-d9 as an internal standard is crucial in GC-MS/MS methods to ensure accurate quantification. nih.govnih.gov A significant consideration in GC-based methods is the potential for the acidic environment and high temperatures of the GC inlet to cause the conversion of CBD to ∆⁹-THC. wiley.com Derivatization helps to mitigate this conversion, ensuring that the measured concentrations reflect the true composition of the sample. cannabissciencetech.com GC-MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the matrix and allows for reliable quantification even at low levels. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of (-)-Cannabidiol-d9 and other cannabinoids. researchgate.net Unlike standard mass spectrometry, HRMS provides very high mass accuracy and resolution, allowing for the determination of the elemental composition of an ion from its exact mass. nih.govresearchgate.net This capability is invaluable for the unambiguous identification of compounds in complex matrices like cannabis extracts or biological fluids. nih.gov
HRMS can be used for both targeted and untargeted analyses. researchgate.net In a targeted approach, it allows for highly selective and sensitive quantification of known cannabinoids. researchgate.net In an untargeted approach, HRMS is used for comprehensive profiling, enabling the identification of a wide range of cannabinoids and their metabolites without the need for specific reference standards for every compound. nih.govresearchgate.net This is particularly useful for characterizing the complex chemical profile of cannabis products and for identifying novel or unexpected compounds. researchgate.net The fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information, further aiding in the confident identification of analytes. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS) in Complex Mixture Analysis
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov In IM-MS, ions are separated based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, a property known as collision cross-section (CCS). acs.orgnih.govlcms.cz This additional separation is particularly powerful for the analysis of complex mixtures containing isomers and isobars – compounds with the same nominal mass but different structures. acs.orgnih.gov
Cannabinoids present a significant analytical challenge due to the existence of numerous isomers, such as the constitutional isomers ∆⁹-THC, cannabidiol (CBD), and cannabichromene (B1668259) (CBC), which all have the same molecular weight. rsc.orgfiu.eduscielo.br While chromatographic techniques can separate some of these isomers, co-elution can still occur. IM-MS can often resolve these co-eluting isomers based on their different shapes, providing a higher degree of confidence in their identification and quantification. fiu.edunih.gov High-resolution ion mobility techniques can effectively isolate and quantify specific cannabinoids even in the presence of other non-controlled isomers. nih.govnih.gov This capability is crucial for distinguishing between legal hemp products and illegal cannabis, where the relative amounts of CBD and THC are key differentiators. nih.gov
Quality Control and Reference Material Certification for (-)-Cannabidiol-d9 Solution
The reliability of any quantitative analysis heavily depends on the quality of the reference materials used for calibration. For (-)-Cannabidiol-d9 solutions, rigorous quality control and certification processes are essential to establish their suitability as analytical standards.
Certified Reference Materials (CRMs) are produced and tested under stringent international guidelines, such as ISO/IEC 17025 (for testing laboratories) and ISO 17034 (for reference material producers). caymanchem.comsigmaaldrich.comscribd.com These standards ensure that the CRM has the highest level of accuracy and traceability to the International System of Units (SI). labx.comsigmaaldrich.com A CRM is accompanied by a certificate that provides the certified property value (e.g., concentration), its associated uncertainty, and a statement of metrological traceability. caymanchem.com The use of a (-)-Cannabidiol-d9 CRM allows laboratories to produce cost-effective in-house calibrators that are traceable, thereby enhancing the accuracy and reproducibility of their testing results. sigmaaldrich.com The certification process for a CRM involves comprehensive characterization, including identity verification by techniques like NMR and HRMS, and purity determination. sigmaaldrich.comnih.gov
Homogeneity and Stability Assessment of Methanolic Solutions
Two critical aspects of the quality control for a (-)-Cannabidiol-d9 solution are the assessment of its homogeneity and stability. scribd.comnih.gov
Homogeneity testing ensures that the concentration of the analyte is uniform throughout the entire batch of the solution. This is crucial because it guarantees that any subsample taken from the batch is representative of the whole. Statistical analysis, such as an F-test, is often used to evaluate the data from homogeneity studies. nih.gov
Stability assessment is performed to determine the shelf-life of the methanolic solution and to establish appropriate storage and transport conditions. scribd.com This involves both long-term (real-time) and short-term (accelerated) stability studies. scribd.comnih.gov In these studies, the concentration of the solution is monitored over time under various conditions (e.g., different temperatures). Real-time stability studies have established that methanolic solutions of cannabidiol can be stable for extended periods, such as 18 to 60 months, when stored correctly. scribd.comnih.gov Short-term stability studies also provide data to confirm that the product's integrity is maintained during shipping at ambient temperatures. scribd.com
Metrological Traceability and Uncertainty Evaluation in CRM Certification
The certification of (-)-Cannabidiol-d9 (1 mg/mL in Methanol) as a Certified Reference Material (CRM) is a rigorous process underpinned by the principles of metrological traceability and a comprehensive evaluation of measurement uncertainty. This ensures that the assigned certified value is reliable, comparable, and fit for its intended purpose in quantitative analysis, such as in mass spectrometry applications. caymanchem.combertin-bioreagent.com The entire process is governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers, and ISO/IEC 17025, which specifies the requirements for the competence of testing and calibration laboratories. caymanchem.comlgcstandards.com
Metrological Traceability
Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nac-us.org For a (-)-Cannabidiol-d9 CRM, this establishes a link from the certified concentration value back to the International System of Units (SI). bertin-bioreagent.com
The traceability chain for a (-)-Cannabidiol-d9 solution CRM typically involves the following hierarchical steps:
Primary Reference Materials: At the apex of the traceability pyramid are primary reference materials, often maintained by National Metrology Institutes (NMIs). copernicus.org While specific primary standards for cannabinoids may not always be available from an NMI, the traceability is established through the calibration of analytical instruments and standards against well-characterized references. lgcstandards.comscispace.com
Calibration of Instrumentation: Analytical balances used for mass measurements are calibrated using weights traceable to the kilogram (kg), an SI base unit. Similarly, volumetric glassware and pipettes used for solution preparation are calibrated to ensure accurate volume measurements. wa.gov
Purity Assessment of the Raw Material: The purity of the neat (-)-Cannabidiol-d9 material is a critical component. Its characterization is performed using metrologically valid procedures. The identity of the deuterated cannabinoid is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry. lgcstandards.com The purity value is often assigned using a mass balance approach, which subtracts the mass of impurities (e.g., residual solvents, water content, and structurally related impurities) from 100%. lgcstandards.com
Gravimetric Preparation: The CRM solution is prepared gravimetrically, where the mass of the (-)-Cannabidiol-d9 raw material and the mass of the methanol (B129727) solvent are precisely determined using calibrated balances. This method provides direct traceability to the SI unit of mass. caymanchem.com
Verification and Certification: The final concentration of the CRM is verified using an accredited analytical method, such as liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com The certificate of analysis for the CRM provides the certified property value (concentration), its associated uncertainty, and a formal statement of metrological traceability. caymanchem.comcaymanchem.com
The use of a deuterated internal standard like (-)-Cannabidiol-d9 is crucial for achieving precision and accuracy in the quantitative analysis of its non-labeled counterpart, cannabidiol. clearsynth.com It helps to compensate for variations during sample preparation and analysis, including matrix effects. clearsynth.com
Uncertainty Evaluation
A comprehensive uncertainty evaluation is a mandatory component of CRM certification under ISO 17034. bertin-bioreagent.com The "bottom-up" approach, as described in the GUM (Guide to the Expression of Uncertainty in Measurement), is commonly employed. This involves identifying all potential sources of uncertainty, quantifying them as standard uncertainties, and then combining them to calculate a total combined uncertainty. cannabissciencetech.com This combined uncertainty is then multiplied by a coverage factor (typically k=2) to provide an expanded uncertainty at approximately a 95% confidence level. shimadzu.com
The major contributors to the uncertainty budget for a (-)-Cannabidiol-d9 solution CRM include:
Uncertainty of the Raw Material Purity (u_char): This is derived from the purity analysis of the neat (-)-Cannabidiol-d9 material and includes uncertainties from chromatographic purity, water content (e.g., by Karl Fischer titration), and residual solvents. lgcstandards.comshimadzu.com
Uncertainty from Weighing (u_grav): This accounts for the uncertainty associated with the analytical balance used for weighing the raw material and the solvent.
Uncertainty of Solution Preparation (u_prep): This includes uncertainties associated with volumetric glassware and temperature effects on the solvent density.
Uncertainty from Homogeneity (u_hom): This evaluates the variation in concentration between different units (ampoules) of the same batch of CRM. It is assessed by analyzing a statistically relevant number of units from across the production batch. caymanchem.com
Uncertainty from Stability (u_stab): This component accounts for potential degradation of the analyte in the solution over time. It is determined through short-term (for transport conditions) and long-term stability studies under specified storage conditions. caymanchem.comlgcstandards.com
These individual uncertainty components are combined using the principle of the propagation of uncertainty (sum of squares) to calculate the combined standard uncertainty (u_c).
The expanded uncertainty (U) is then calculated as: U = k * u_c
The following interactive table provides a representative example of an uncertainty budget for a (-)-Cannabidiol-d9 (1 mg/mL in Methanol) CRM.
This detailed evaluation ensures that each certified value of the (-)-Cannabidiol-d9 CRM is accompanied by a scientifically sound statement of its quality, allowing analytical laboratories to confidently use it for calibration and quality control, thereby producing traceable and reliable measurement results. caymanchem.comcaymanchem.com
Preclinical Pharmacokinetic and Metabolic Investigations Utilizing Deuteration
In Vitro Metabolic Stability and Biotransformation of (-)-Cannabidiol-d9
In vitro systems, such as liver microsomes, are fundamental in predicting a compound's metabolic fate in humans. The use of (-)-Cannabidiol-d9 in these systems helps to delineate metabolic pathways and identify the enzymes responsible for its biotransformation.
Enzyme Kinetic Studies in Liver Microsomes and Recombinant Enzymes
Enzyme kinetic studies are performed to understand the rate at which a compound is metabolized by specific enzymes. These investigations determine key parameters that inform potential drug-drug interactions and inter-individual variability in metabolism. nih.gov
Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP2C19, CYP3A4, CYP2C9)
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of cannabinoids. nih.gov Studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several key isoforms involved in the oxidative metabolism of cannabidiol (B1668261). realmofcaring.org
Cannabidiol itself has been shown to be a potent inhibitor of CYP2C19, demonstrating a mixed-type inhibition. researchgate.netrealmofcaring.org It also inhibits CYP2C9, while its effects on CYP3A4 are less pronounced. researchgate.net These interactions underscore the potential for drug-drug interactions with other medications metabolized by these enzymes. nih.govresearchgate.net
| CYP Isoform | Primary Metabolic Contribution | Key Metabolites Formed | Source |
|---|---|---|---|
| CYP2C19 | Major contributor to 7-hydroxylation; also contributes to 6α-hydroxylation. | 7-OH-CBD, 6α-OH-CBD | realmofcaring.orgnih.gov |
| CYP3A4 | Major contributor to overall metabolic clearance via oxidation at various sites. | 6β-OH-CBD, 4"-OH-CBD, 6α-OH-CBD | realmofcaring.orgnih.gov |
| CYP2C9 | Significant contributor to the formation of the active metabolite 7-OH-CBD. | 7-OH-CBD | nih.gov |
UDP-Glucuronosyltransferase (UGT) Pathway Involvement
Following oxidation by CYP enzymes, cannabinoid metabolites undergo further biotransformation through glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. uw.edu This pathway conjugates glucuronic acid to the metabolites, increasing their water solubility and facilitating their excretion from the body.
The carboxylated metabolite of cannabidiol, 7-COOH-CBD, is a substrate for several UGT enzymes. uw.edu In vitro screening has identified UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 as capable of forming the 7-COOH-CBD-glucuronide. uw.edu UGT1A10 has also been shown to be specific for the formation of cannabidiol acyl glucuronide. uw.edu
Furthermore, studies have demonstrated that cannabidiol itself can inhibit the activity of several UGT enzymes. The most significant inhibition is observed against UGT1A9 and UGT2B7, which are two of the most abundant UGTs in the liver and are also present in the kidneys. nih.govresearchgate.net This inhibitory potential suggests that co-administration of cannabidiol with drugs that are primarily cleared by these UGT pathways could lead to clinically relevant drug-drug interactions. nih.govresearchgate.net
Identification and Characterization of Deuterated Metabolites using Advanced Mass Spectrometry
The use of deuterated standards like (-)-Cannabidiol-d9 is essential for the accurate identification and quantification of metabolites via advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The known mass shift of the deuterated parent compound is also present in its metabolites, allowing them to be clearly distinguished from the complex background of a biological sample and from the metabolites of any co-administered non-deuterated compound. google.com
Methods have been developed for the simultaneous quantification of cannabidiol and its primary metabolites in biological fluids like blood and serum. nih.govnih.gov These metabolites include:
7-hydroxy-cannabidiol (7-OH-CBD)
cannabidiol-7-oic acid (7-COOH-CBD)
6-alpha-hydroxy-cannabidiol (6-α-OH-CBD)
6-beta-hydroxy-cannabidiol (6-β-OH-CBD)
In these analytical methods, a deuterated internal standard (such as CBD-d3 or CBD-d9) is added to samples to correct for any loss of analyte during sample preparation and analysis, ensuring high accuracy and precision. nih.govnih.govcaymanchem.com
Preclinical Pharmacokinetic Profiling in Animal Models
Animal models are crucial for understanding how a drug is absorbed, distributed, and eliminated by a living organism. Isotope-labeled tracers are invaluable in these studies for tracking the compound's journey through the body. nih.gov
Absorption, Distribution, Excretion (ADE) Studies with Isotope-Labeled Tracers
Absorption, Distribution, and Excretion (ADE) studies define the pharmacokinetic profile of a compound. The use of an isotope-labeled tracer such as (-)-Cannabidiol-d9 allows for precise measurement of the compound and its metabolites in various biological samples (e.g., plasma, urine, tissues) over time. youtube.comnih.gov
Preclinical studies in various animal models, including dogs and minipigs, have characterized the pharmacokinetics of cannabidiol. frontiersin.orgnih.govresearchgate.net Following intravenous administration in dogs, cannabidiol exhibits rapid systemic clearance and an extensive volume of distribution, indicating it distributes widely into tissues. frontiersin.org After oral administration, the systemic availability is moderate, a consequence of first-pass metabolism in the liver. frontiersin.orgnih.gov
In minipigs, a species with a gastrointestinal tract similar to humans, oral administration of cannabidiol results in measurable plasma concentrations that are comparable to those seen in clinical studies. nih.govresearchgate.net Such studies, which rely on sensitive LC-MS/MS analysis with deuterated internal standards, are essential for determining key pharmacokinetic parameters. nih.govresearchgate.net
| Parameter | Description | Median Value (Range) | Source |
|---|---|---|---|
| CL | Systemic Clearance | 7.06 (6.14–10.5) mL/min/kg | frontiersin.org |
| Vss | Steady-State Volume of Distribution | 2.13 (1.10–2.85) L/kg | frontiersin.org |
| t½ | Half-life | 291 (183–508) min | frontiersin.org |
Compartmental and Non-Compartmental Pharmacokinetic Modeling
Pharmacokinetic (PK) modeling is essential for characterizing the concentration-time course of a drug in the body. This is achieved through two primary approaches: non-compartmental analysis (NCA) and compartmental analysis. nih.gov
Non-Compartmental Analysis (NCA)
NCA is a model-independent method that calculates key PK parameters directly from the observed plasma concentration-time data. nih.gov This approach does not assume a specific compartmental model for the body and is widely used for its simplicity and robustness. nih.gov Key parameters derived from NCA include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vss), and terminal half-life (t½). nih.govnih.gov
In preclinical studies with non-deuterated cannabidiol in dogs, NCA has been frequently employed. caymanchem.comfrontiersin.org For instance, after intravenous (IV) administration of CBD to beagle dogs, non-compartmental analysis was used to determine its pharmacokinetic parameters. caymanchem.comresearchgate.net One study reported a terminal half-life of 4.2 hours in dogs for a 2 mg/kg oral dose of CBD oil. nih.gov Another study in dogs showed a median terminal half-life of 291 minutes (4.85 hours) after IV administration. caymanchem.comomicsonline.org These studies provide a baseline for understanding the general pharmacokinetic behavior of CBD, which is characterized by rapid clearance and an extensive volume of distribution. caymanchem.comresearchgate.net
Compartmental Modeling
Compartmental modeling uses mathematical models to describe the body as a series of interconnected compartments. nih.gov These models, which can be one-compartment, two-compartment, or more complex, allow for a more detailed simulation of drug disposition and can be used to predict drug concentrations over time. iiarjournals.org For example, a one-compartment model with formation rate-limited elimination has been used to describe the disposition of some drugs. iiarjournals.org Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated form of compartmental modeling, incorporating physiological and anatomical data to simulate ADME processes. nih.govnih.gov PBPK models have been developed for CBD and its metabolites to predict drug exposure and potential drug-drug interactions. nih.govresearchgate.net These models often assume first-order absorption and can be refined using clinical and preclinical data. nih.gov
The table below summarizes typical pharmacokinetic parameters for non-deuterated CBD from a preclinical study in dogs, which would be foundational for modeling (-)-Cannabidiol-d9.
| Parameter | Value (Median) | Range |
| Clearance (CL) | 7.06 mL/min/kg | 6.14–10.5 mL/min/kg |
| Volume of Distribution (Vss) | 2.13 L/kg | 1.10–2.85 L/kg |
| Terminal Half-life (t½) | 291 min | 183–508 min |
| Data from a study in beagle dogs after intravenous administration of 2.2 mg/kg CBD. caymanchem.comomicsonline.org |
Bioanalytical Methods for Quantifying (-)-Cannabidiol-d9 and its Metabolites in Preclinical Matrices
Accurate quantification of drug and metabolite concentrations in biological matrices such as plasma, serum, and tissue homogenates is fundamental to pharmacokinetic and metabolic investigations. For cannabidiol and its deuterated analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique. frontiersin.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized. nih.govresearchgate.net
The development and validation of these bioanalytical methods are guided by regulatory standards, such as those from the Food and Drug Administration (FDA), ensuring accuracy, precision, selectivity, and sensitivity. omicsonline.orgnih.gov A crucial component of these methods, particularly for LC-MS/MS, is the use of a stable isotope-labeled internal standard (IS). nih.gov (-)-Cannabidiol-d9 is a certified reference material specifically intended for use as an internal standard for the quantification of cannabidiol by GC- or LC-MS. caymanchem.com The use of a deuterated IS like (-)-Cannabidiol-d9 is critical because it has nearly identical chemical and physical properties to the analyte (non-deuterated CBD) and can compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results. nih.govnih.gov
A typical bioanalytical method involves sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov
Sample Preparation: This often involves protein precipitation with a solvent like acetonitrile, followed by techniques like solid-phase extraction (SPE) or phospholipid removal to clean up the sample and reduce matrix interference. nih.govnih.gov
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is commonly used to separate the analyte and its metabolites from endogenous components in the biological matrix before they enter the mass spectrometer. researchgate.netnih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is frequently used in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. nih.govshimadzu.com
The table below outlines typical validation parameters for an LC-MS/MS method for the quantification of CBD and its metabolites in a biological matrix, which would be applicable for methods using (-)-Cannabidiol-d9 as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | >0.99 | >0.99 nih.gov |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 3.8 - 13.8 ng/mL for CBD and metabolites nih.gov |
| Intra-day Precision (%RSD) | <15% (<20% at LLOQ) | 0.2 - 12.2% nih.gov |
| Inter-day Precision (%RSD) | <15% (<20% at LLOQ) | 0.3 - 8.25% nih.gov |
| Intra-day Accuracy (%Bias) | ±15% (±20% at LLOQ) | 85.0 - 113.0% nih.gov |
| Inter-day Accuracy (%Bias) | ±15% (±20% at LLOQ) | 92.0 - 110.6% nih.gov |
| Analyte Recovery | Consistent and reproducible | 83.90 - 90.85% nih.gov |
| Data compiled from validated bioanalytical methods for CBD and its metabolites in rat and human plasma. nih.govnih.gov |
Impact of Deuteration on Metabolic Pathways and Elimination Kinetics in Preclinical Systems
The metabolism of cannabidiol is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govrealmofcaring.org Key enzymes involved include CYP3A4, CYP2C19, and CYP2C9. nih.govnih.gov These enzymes catalyze the oxidation of CBD at various positions, with hydroxylation at the C-7 position to form 7-hydroxy-cannabidiol (7-OH-CBD) being a major pathway. nih.govnih.gov This metabolite is further oxidized to 7-carboxy-cannabidiol (7-COOH-CBD). nih.govnih.gov Other metabolic transformations, including decarbonylation, have also been identified. researchgate.net
Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net Breaking the C-D bond requires more energy, which can slow down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.net
For (-)-Cannabidiol-d9, the nine deuterium atoms are located on the pentyl side chain. caymanchem.com Metabolism of CBD is known to occur on this side chain, leading to various hydroxylated derivatives. nih.gov Therefore, the deuteration at these positions is expected to slow down the rate of oxidative metabolism at the pentyl group.
This can have several consequences on the metabolic pathways and elimination kinetics:
Metabolic Switching: If the metabolism at the deuterated site is significantly slowed, the metabolic burden may shift to other non-deuterated positions on the molecule. nih.gov In the case of CBD, this could potentially increase the formation of metabolites hydroxylated on the cyclohexene (B86901) ring or other parts of the molecule. This phenomenon, known as metabolic shunting, is a critical consideration in the design of deuterated drugs. nih.gov For example, CBD can act as a "molecular switch" influencing the biosynthesis of different lipid mediators. nih.gov
While specific preclinical studies detailing the metabolic profile and elimination kinetics of (-)-Cannabidiol-d9 are not available in the public domain, the principles of the kinetic deuterium isotope effect provide a strong theoretical basis for predicting its metabolic behavior. researchgate.netresearchgate.net The primary expectation would be a slower rate of metabolism involving the pentyl side chain, potentially leading to a longer elimination half-life and increased systemic exposure compared to its non-deuterated counterpart.
Mechanistic and Receptor Interaction Studies with Isotopic Tracers
Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Biological Processes
The replacement of hydrogen with deuterium can slow down reactions where the breaking of a carbon-hydrogen (C-H) bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for studying the metabolism of drugs like cannabidiol (B1668261). prolynxinc.comyoutube.com
The metabolism of CBD in the liver is primarily carried out by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which hydroxylate the molecule to form active metabolites like 7-hydroxy-cannabidiol (7-OH-CBD). mdpi.com This metabolic process involves the cleavage of C-H bonds. By using (-)-Cannabidiol-d9, researchers can investigate the importance of specific C-H bond cleavages in the metabolic cascade. If the deuteration of a specific position slows down the rate of metabolism compared to non-deuterated CBD, it provides strong evidence that the breaking of that particular bond is a critical step in the metabolic pathway. prolynxinc.comepa.gov
Studies on deuterium-labeled CBD have provided insights into its pharmacokinetic profile. Following intravenous administration in humans, deuterium-labeled CBD (²H₂-CBD) showed a terminal half-life of approximately 24 hours. nih.gov The use of such tracers allows for precise quantification of the drug and its metabolites in plasma, distinguishing them from any endogenously present cannabinoids. nih.gov This helps in accurately determining pharmacokinetic parameters such as clearance rate and volume of distribution, which are fundamental to understanding the biological processing of the compound. nih.gov
Table 1: Pharmacokinetic Parameters of Deuterium-Labelled CBD in Humans
| Parameter | Value (Intravenous Administration) |
| Terminal Half-Life | 24 ± 6 hours nih.gov |
| Plasma Clearance | 960 - 1560 ml/min nih.gov |
| Volume of Distribution | 2520 ± 470 L nih.gov |
This interactive table summarizes key pharmacokinetic data from a study involving deuterium-labelled cannabidiol, highlighting its disposition in the human body.
Utilization of (-)-Cannabidiol-d9 in Receptor Binding and Ligand-Target Interaction Assays (in vitro)
(-)-Cannabidiol-d9 is frequently used as an internal standard in quantitative in vitro assays, such as receptor binding studies. caymanchem.com In these experiments, researchers aim to determine the affinity of a ligand (like CBD) for a specific receptor. Because (-)-Cannabidiol-d9 has a higher mass than native CBD, it can be easily differentiated by mass spectrometry (GC-MS or LC-MS). caymanchem.comnih.gov When added to a sample in a known concentration, it allows for precise quantification of the non-labeled CBD that has bound to the receptor.
Research indicates that CBD has a low affinity for the primary cannabinoid receptors, CB1 and CB2. nih.govmdpi.comresearchgate.net It is often described as a negative allosteric modulator of the CB1 receptor, meaning it binds to a different site on the receptor than the primary (orthosteric) site used by endocannabinoids, thereby influencing the receptor's activity indirectly. nih.govmdpi.com
The use of deuterated standards is crucial for accurately determining binding constants (Ki) and assessing the potency of CBD at these and other potential targets, such as the serotonin (B10506) 5-HT1A receptor or transient receptor potential (TRP) channels. mdpi.com Non-isotopic methods like surface plasmon resonance (SPR) can also be employed to measure binding affinities without radioactive ligands, offering a safer alternative for studying these interactions. nih.gov
Table 2: Comparative Receptor Binding Profile of Cannabinoids
| Compound | Receptor Target | Observed Interaction |
| (-)-Cannabidiol (CBD) | CB1 Receptor | Very low affinity; Negative Allosteric Modulator. nih.govresearchgate.net |
| (-)-Cannabidiol (CBD) | CB2 Receptor | Low binding affinity. mdpi.com |
| (+)-Cannabidiol | CB1 Receptor | Higher inhibitory potency than (-)-CBD. nih.gov |
| Δ⁹-THC | CB1/CB2 Receptors | Partial agonist. nih.gov |
This interactive table compares the in vitro receptor binding characteristics of CBD and related compounds, illustrating the nuanced interactions with the endocannabinoid system.
Tracing Biochemical Pathways and Cellular Uptake Mechanisms
The metabolic fate of CBD is complex, and tracing its journey through the body is essential for understanding its therapeutic effects and potential interactions. (-)-Cannabidiol-d9 acts as a tracer, allowing scientists to follow its absorption, distribution, metabolism, and excretion (ADME). After administration, samples of blood, urine, or tissue can be analyzed by mass spectrometry to detect and quantify both the parent compound (CBD-d9) and its deuterated metabolites. mdpi.comnih.gov
This technique helps to elucidate the biochemical pathways involved in CBD's effects. For instance, studies have shown that CBD can inhibit the uptake of the endocannabinoid anandamide (B1667382) and affect adenosinergic signaling by blocking the equilibrative nucleoside transporter 1 (ENT1). mdpi.comnih.gov By using CBD-d9, researchers can track how CBD influences these pathways without the signal being confused with other endogenous molecules.
Furthermore, understanding how CBD enters cells is a key area of investigation. It is suggested that cannabinoids can traverse cell membranes through non-specific, non-receptor-mediated endocytosis. medsciencegroup.us The highly lipophilic nature of CBD allows it to be sequestered in fatty tissues, and it binds extensively to plasma proteins. mdpi.com Deuterated tracers help in quantifying the rate and extent of cellular uptake in various cell types, such as neurons, immune cells, and cancer cells, providing a clearer picture of its mechanism of action at the cellular level. medsciencegroup.usnih.gov
Application in Structural Biology Studies of Cannabinoid Receptors (e.g., NMR studies of labeled receptors)
Structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are used to determine the three-dimensional structure of receptors like CB1 and CB2. youtube.com Understanding these structures is key to designing drugs with higher specificity and efficacy. While these techniques provide a static snapshot of the receptor, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of receptors and their ligands in a more solution-like state.
In this context, isotopically labeled ligands such as (-)-Cannabidiol-d9 can be valuable. While deuterium is not directly observed in all NMR experiments, its presence can influence the signals of nearby protons (¹H), providing structural constraints and information about ligand binding. Specific deuteration can simplify complex ¹H-NMR spectra, aiding in the assignment of signals and the determination of the conformation of CBD when bound to its target. nih.gov For example, NMR-based methods have been developed to reliably confirm the enantiomeric purity of CBD enantiomers, a critical factor in pharmacological studies. nih.gov These structural insights are crucial for understanding how different ligands modulate cannabinoid receptor function and for the rational design of novel therapeutics. youtube.com
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| (-)-Cannabidiol-d9 | 2-[1R-3-methyl-6R-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-d9-1,3-benzenediol caymanchem.com |
| (-)-Cannabidiol (CBD) | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |
| 7-hydroxy-cannabidiol (7-OH-CBD) | 7-hydroxy-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
| Anandamide (AEA) | N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
| CB1 Receptor | Cannabinoid receptor 1 |
| CB2 Receptor | Cannabinoid receptor 2 |
| CYP2C19 | Cytochrome P450 2C19 |
| CYP3A4 | Cytochrome P450 3A4 |
| ENT1 | Equilibrative nucleoside transporter 1 |
Applications of Cannabidiol D9 As a Quantitative Research Standard
Role as an Internal Standard in Bioanalytical Method Development and Validation
In the realm of bioanalytical chemistry, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. (-)-Cannabidiol-d9 is ideally suited for this role in the quantification of CBD using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). bertin-bioreagent.com Its chemical properties are nearly identical to the non-deuterated CBD, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by the mass spectrometer.
Biological matrices, such as plasma, serum, urine, and tissue homogenates, are inherently complex and can significantly interfere with the analysis of target compounds. nih.gov This "matrix effect" can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification. fda.gov The co-elution of endogenous components with the analyte of interest can alter the ionization efficiency, leading to either an underestimation or overestimation of the analyte's concentration.
The use of a deuterated internal standard like (-)-Cannabidiol-d9 is a well-established strategy to compensate for these matrix effects. fda.gov Since the internal standard and the analyte elute at the same time and are subjected to the same matrix interferences, any signal suppression or enhancement will affect both compounds proportionally. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable quantitative results. fda.gov
The fundamental purpose of an internal standard in a quantitative assay is to correct for the loss of analyte during sample processing and instrumental analysis. During the various stages of a bioanalytical method, including extraction, evaporation, and reconstitution, some amount of the target analyte may be lost. (-)-Cannabidiol-d9, when added to the sample at the beginning of the workflow, experiences similar losses to the endogenous CBD. This allows for the accurate calculation of the original analyte concentration, thereby ensuring the precision and accuracy of the assay.
The effectiveness of this approach is demonstrated in numerous validated bioanalytical methods. For instance, in a study developing an ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method for the determination of CBD and Δ9-tetrahydrocannabinol (Δ9-THC) in human plasma, the use of deuterated internal standards resulted in intra- and inter-day accuracy and precision values of less than 9.20%. nih.gov Similarly, a validated LC-MS/MS method for the simultaneous quantification of CBD, THC, and their major metabolites in rat serum reported intraday accuracy ranging from 85.0% to 113.0% and interday accuracy between 92.0% and 110.6%, meeting the requirements of the FDA's Bioanalytical Method Validation Guidance. fda.govfda.gov
Table 1: Performance of Bioanalytical Methods Using Deuterated Internal Standards
| Analyte | Matrix | Method | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%Bias) | Interday Accuracy (%Bias) |
| Cannabidiol (B1668261) | Human Plasma | UHPLC-MS/MS | <9.20% | <9.20% | <9.20% | <9.20% |
| Δ9-THC | Human Plasma | UHPLC-MS/MS | <9.20% | <9.20% | <9.20% | <9.20% |
| Cannabidiol | Rat Serum | LC-MS/MS | 0.2% - 12.2% | 0.3% - 8.25% | 85.0% - 113.0% | 92.0% - 110.6% |
| 11-OH-THC | Rat Serum | LC-MS/MS | 0.2% - 12.2% | 0.3% - 8.25% | 85.0% - 113.0% | 92.0% - 110.6% |
| 11-COOH-THC | Rat Serum | LC-MS/MS | 0.2% - 12.2% | 0.3% - 8.25% | 85.0% - 113.0% | 92.0% - 110.6% |
Application in Research of Cannabinoid Metabolism and Pharmacokinetics
Understanding the metabolic fate and pharmacokinetic profile of cannabinoids is crucial for both therapeutic and toxicological assessments. Research in this area is often challenging due to low analyte concentrations and extensive metabolism. nih.govresearchgate.net (-)-Cannabidiol-d9 plays a vital role in these studies by enabling the accurate quantification of CBD and its metabolites in various biological fluids and tissues. nih.gov
By using deuterated CBD as an internal standard, researchers can develop sensitive and specific LC-MS/MS methods to monitor the absorption, distribution, metabolism, and excretion of CBD. fda.gov For example, a study investigating the pharmacokinetics of CBD in canine serum after oral administration utilized LC-MS/MS for analysis. frontiersin.orgnih.gov Such studies are essential for determining key pharmacokinetic parameters like maximum serum concentration (Cmax) and time to maximum concentration (Tmax).
Furthermore, research has shown that CBD can inhibit certain cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. nih.gov This highlights the importance of accurate analytical methods to study potential drug-drug interactions. The use of deuterated standards in these in-vitro and in-vivo studies allows for the precise measurement of changes in drug metabolism in the presence of CBD.
Use in Forensic Toxicology and Doping Control Research for Accurate Quantification
In forensic toxicology and doping control, the unambiguous identification and accurate quantification of prohibited substances are of utmost importance. (-)-Cannabidiol-d9 is intended for research and forensic applications as an internal standard for the quantification of cannabidiol. bertin-bioreagent.com The World Anti-Doping Agency (WADA) prohibits the use of most cannabinoids in competition, with the exception of CBD. jefferson.eduresearchgate.net However, CBD products may contain undeclared THC, which can lead to an adverse analytical finding. nih.gov
Therefore, forensic laboratories require highly reliable methods to differentiate between the use of permitted CBD products and the consumption of prohibited cannabinoids. The use of deuterated internal standards, including (-)-Cannabidiol-d9, in GC-MS and LC-MS/MS methods is standard practice in forensic toxicology to ensure the accuracy and defensibility of the results. nih.gov These methods allow for the precise quantification of various cannabinoids and their metabolites in urine and blood samples, aiding in the interpretation of results in doping control and forensic casework. jefferson.edunih.gov
Table 2: Cannabinoids of Forensic and Doping Control Interest
| Compound | Status | Key Metabolite for Testing |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | Prohibited in-competition | 11-nor-9-carboxy-Δ9-THC (THC-COOH) |
| Cannabidiol (CBD) | Not prohibited | Not applicable |
| Δ8-Tetrahydrocannabinol (Δ8-THC) | Prohibited in-competition | Δ8-carboxy-THC |
| Cannabinol (CBN) | Prohibited in-competition | Not specified |
| Cannabigerol (CBG) | Prohibited in-competition | Not specified |
Integration into Drug Discovery Workflows for Early-Stage Candidate Characterization
The drug discovery and development process relies heavily on robust analytical methods to characterize the pharmacokinetic and metabolic properties of new chemical entities. In the context of cannabinoid-based drug discovery, (-)-Cannabidiol-d9 is a valuable tool for the early-stage characterization of potential drug candidates.
By incorporating deuterated standards into in-vitro and in-vivo preclinical studies, researchers can obtain high-quality data on the absorption, distribution, metabolism, and excretion (ADME) of new cannabinoid compounds. This information is critical for lead optimization and candidate selection. For example, understanding the metabolic stability of a new compound in liver microsomes or its permeability across Caco-2 cell monolayers can help predict its in-vivo behavior. The accuracy afforded by the use of internal standards like (-)-Cannabidiol-d9 in these assays is essential for making informed decisions in the drug discovery pipeline. nih.gov
Future Research Directions and Methodological Innovations
Development of Novel Synthetic Methodologies for Site-Specific Deuteration
The strategic placement of deuterium (B1214612) atoms within the cannabidiol (B1668261) molecule can significantly influence its metabolic fate and analytical properties. Future research will focus on developing more sophisticated and efficient synthetic methodologies to achieve site-specific deuteration. Current methods often involve multi-step syntheses that can be time-consuming and may result in a mixture of deuterated species.
Novel approaches may include the use of advanced catalytic systems, such as transition metal-catalyzed C-H activation, to directly and selectively replace hydrogen with deuterium at specific positions on the CBD scaffold. For instance, methods for the side-chain specific deuteration of cannabinoids like (-)-Δ⁹-tetrahydrocannabinol have been explored and similar strategies could be adapted for CBD. researchgate.net The development of enzymatic or chemo-enzymatic methods could also offer highly selective and environmentally friendly routes to specifically deuterated CBD analogs. These advancements will enable the production of a wider range of deuterated standards with varying degrees of deuteration at different molecular sites, allowing for more detailed metabolic studies and improved analytical accuracy.
Advancements in High-Throughput Analytical Platforms for Deuterated Cannabinoids
The increasing demand for cannabinoid testing in various matrices, from clinical samples to consumer products, necessitates the development of faster and more efficient analytical methods. High-throughput analytical platforms are at the forefront of this evolution. Future advancements will likely focus on the integration of rapid separation techniques with highly sensitive mass spectrometry.
Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are already enabling the rapid quantification of multiple cannabinoids. nih.gov A study by the National Institute of Standards and Technology (NIST) has described a high-throughput liquid chromatography with photodiode array detection (LC-PDA) method that significantly reduces sample preparation and analysis time. nist.govojp.gov The total analysis time for this method, including column re-equilibration, can be as short as eight minutes. ojp.gov
Future platforms may incorporate automated sample preparation, microfluidics, and advanced data processing software to further accelerate the analytical workflow. The use of (-)-Cannabidiol-d9 as an internal standard in these high-throughput methods is crucial for ensuring data quality and comparability across different laboratories and studies. labx.com
| Analytical Technique | Key Features | Typical Analysis Time | Role of (-)-Cannabidiol-d9 |
|---|---|---|---|
| UHPLC-MS/MS | High resolution, high sensitivity, ability to quantify multiple analytes | Under 10 minutes | Internal standard for accurate quantification |
| LC-PDA | Cost-effective, robust, suitable for potency testing | Less than 30 minutes (including sample prep) | Internal standard for quantification |
| GC-MS | High separation efficiency, suitable for volatile compounds | Variable, often requires derivatization | Internal standard for quantification |
Integration of (-)-Cannabidiol-d9 into Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., metabolites, proteins, genes), are becoming increasingly important for understanding the complex biological effects of cannabinoids. frontiersin.orgnih.gov The integration of (-)-Cannabidiol-d9 into these studies as an internal standard will be pivotal for obtaining reliable and reproducible quantitative data.
In metabolomics, for example, (-)-Cannabidiol-d9 can be used to accurately measure changes in the levels of endogenous and exogenous cannabinoids and their metabolites in response to various stimuli. nih.govmdpi.com A comparative metabolomic study of THC and CBD has already highlighted the power of this approach in identifying novel drug metabolites. nih.govresearchgate.net Similarly, in proteomics, deuterated standards can aid in the quantification of proteins involved in cannabinoid metabolism and signaling pathways. The use of (-)-Cannabidiol-d9 in multi-omics research will provide a more holistic understanding of the pharmacological effects of CBD and help to identify new biomarkers and therapeutic targets.
Computational Modeling and Simulation Studies of Deuterated Cannabinoid Behavior
Computational modeling and simulation are powerful tools for investigating the molecular interactions of cannabinoids with their biological targets. nih.govresearchgate.net Future research will increasingly utilize these methods to study the behavior of deuterated cannabinoids like (-)-Cannabidiol-d9.
Molecular dynamics simulations can be used to explore how deuteration affects the binding affinity and kinetics of CBD with its receptors and metabolizing enzymes. nih.gov For example, simulations can predict how the increased mass of deuterium at specific sites might alter the vibrational modes of the molecule and influence its interaction with a protein's binding pocket. Physiologically based pharmacokinetic (PBPK) modeling can also be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated CBD, helping to predict its pharmacokinetic profile in vivo. nih.govmmjoutcomes.org These computational studies will provide valuable insights that can guide the design of new deuterated analogs with improved properties.
| Modeling Technique | Application to Deuterated Cannabinoids | Potential Insights |
|---|---|---|
| Molecular Dynamics Simulation | Studying protein-ligand interactions | Effects of deuteration on binding affinity and kinetics |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating ADME properties | Prediction of in vivo pharmacokinetic profiles |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating enzymatic reaction mechanisms | Understanding the kinetic isotope effect on metabolism |
Exploration of Deuterated Cannabinoid Analogs in Novel Preclinical Disease Models
The use of deuterated compounds in preclinical research is expanding beyond their role as analytical standards. The "kinetic isotope effect," where the replacement of hydrogen with deuterium can slow down metabolic reactions, can be leveraged to create novel therapeutic agents with improved pharmacokinetic profiles.
Future research will likely involve the exploration of deuterated cannabinoid analogs, including derivatives of (-)-Cannabidiol-d9, in a variety of preclinical disease models. For example, a deuterated CBD analog might exhibit a longer half-life and enhanced bioavailability, leading to improved efficacy in models of chronic pain, epilepsy, or inflammation. nih.govnih.gov Studies on CBD analogs, such as CBDVHS, have already shown promise in preclinical models, demonstrating greater potency at lower doses compared to CBD. arvojournals.org The systematic investigation of deuterated CBD analogs could lead to the development of new and improved cannabinoid-based therapies.
Standardization and Inter-Laboratory Harmonization for Deuterated Reference Materials
As the use of deuterated cannabinoids in research and regulated testing becomes more widespread, the need for robust standardization and inter-laboratory harmonization becomes paramount. The availability of high-purity, well-characterized certified reference materials (CRMs) is essential for ensuring the accuracy and comparability of analytical results. isotope.comcaymanchem.com
Organizations such as the National Institute of Standards and Technology (NIST) and commercial suppliers like Cayman Chemical and Cambridge Isotope Laboratories play a crucial role in producing and distributing these standards. nist.govojp.govisotope.comcaymanchem.comisotope.com Future efforts will focus on expanding the range of available deuterated cannabinoid CRMs, including those with site-specific labeling. Furthermore, the development of standardized analytical methods and participation in inter-laboratory comparison studies will be critical for achieving harmonization across different testing facilities. labx.com This will ultimately lead to greater confidence in the data generated from cannabinoid analysis and facilitate regulatory acceptance of new analytical methods and therapeutic products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
